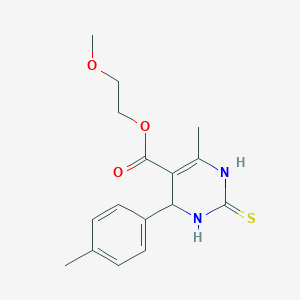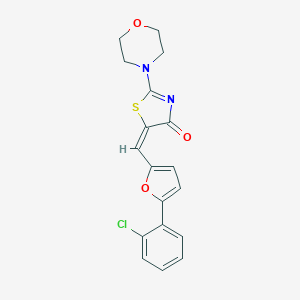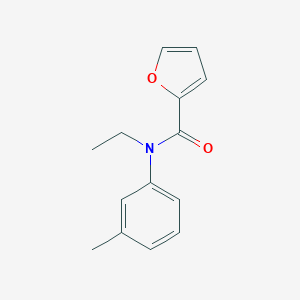![molecular formula C14H14ClN3O3S B417443 2-[5-(2-Chlorphenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanon CAS No. 337505-38-1](/img/structure/B417443.png)
2-[5-(2-Chlorphenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C14H14ClN3O3S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-[5-(2-Chlorphenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanon
Antitumoraktivität: Die Verbindung hat sich im Bereich der Onkologie als vielversprechend erwiesen. Sie wurde synthetisiert und auf ihr Potenzial zur Hemmung des Wachstums von Krebszellen hin untersucht. Das Vorhandensein des 1,3,4-Oxadiazolrings ist von Bedeutung, da verschiedene Derivate als Antikrebsmittel identifiziert wurden . Diese Verbindung könnte Teil gezielter Krebstherapien sein, die sich auf spezifische molekulare Pfade konzentrieren, die an der Entwicklung und Progression von Tumoren beteiligt sind.
Antimikrobielle Eigenschaften: Forschungsergebnisse zeigen, dass Derivate des 1,3,4-Oxadiazols, wie unsere Verbindung von Interesse, antimikrobielle Aktivität aufweisen . Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme und anderer Krankheitserreger.
Antioxidatives Potenzial: Die oxidative Stressantwort in Zellen kann durch Verbindungen mit antioxidativen Eigenschaften gemindert werden. Die betreffende Verbindung könnte in der Forschung eingesetzt werden, die sich auf die Reduzierung oxidativer Schäden konzentriert, die an verschiedenen Krankheiten beteiligt sind, darunter neurodegenerative Erkrankungen .
Immunstimulierende Wirkungen: Verbindungen mit einem Oxadiazol-/Thiadiazolring wurden als immunstimulierend befunden . Diese Eigenschaft kann bei der Entwicklung von Behandlungen genutzt werden, die die Immunantwort des Körpers auf Infektionen und möglicherweise Krebs verbessern.
Fluoreszierende Sondierung zur DNA-Quantifizierung: Oxadiazolderivate wurden als fluoreszierende Sonden für die quantitative Bestimmung von DNA verwendet . Diese Anwendung ist besonders nützlich in der Molekularbiologie und genetischen Forschung, wo eine genaue DNA-Quantifizierung unerlässlich ist.
Überwindung von Arzneimittelresistenz: Die Struktur der Verbindung deutet darauf hin, dass sie eine Rolle bei der Überwindung von Multidrug-Resistenz (MDR) in der Krebstherapie spielen könnte. Durch die Entwicklung von Molekülen, die den MDR-Mechanismen ausweichen können, können die Behandlungen für resistente Krebsarten verbessert werden .
Tyrosinkinase-Inhibition: Tyrosinkinasen sind Enzyme, die eine Schlüsselrolle in den Signalwegen von Zellen spielen. Inhibitoren dieser Enzyme sind wichtig für die Behandlung verschiedener Krebsarten. Das Potenzial der Verbindung als Tyrosinkinase-Inhibitor könnte für therapeutische Anwendungen untersucht werden .
Cathepsin K-Inhibition: Cathepsin K ist ein Enzym, das am Knochenabbau beteiligt ist und ein Ziel für die Behandlung von Osteoporose ist. Die Verbindung könnte auf ihr Potenzial untersucht werden, Cathepsin K zu hemmen, was einen neuen Ansatz zur Behandlung von knochenbedingten Erkrankungen bietet .
Wirkmechanismus
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. The specific targets can vary depending on the exact structure and functional groups present in the molecule.
Mode of Action
Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures . The exact mode of action would depend on the specific target and the environment in which the compound is active.
Biochemical Pathways
Given the broad range of activities associated with oxadiazoles , it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.
Pharmacokinetics
The molecular weight of the compound is 455926 , which could influence its absorption and distribution. The presence of the morpholinyl group could potentially influence its metabolism
Result of Action
Given the range of activities associated with oxadiazoles , the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTWCQZQKFVYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329244 |
Source


|
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337505-38-1 |
Source


|
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-chlorobenzyl)-8-{[(2E)-3-chloro-2-butenyl]thio}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417371.png)


![8-[Benzyl(methyl)amino]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione](/img/structure/B417375.png)
![7-benzyl-1,3-dimethyl-8-[(1-methyl-2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B417376.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417380.png)



